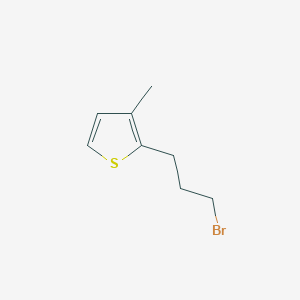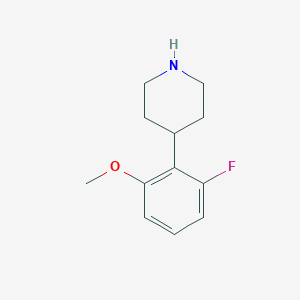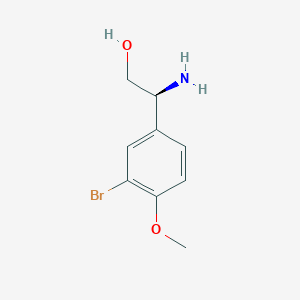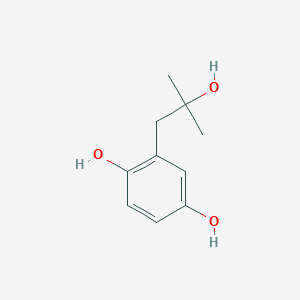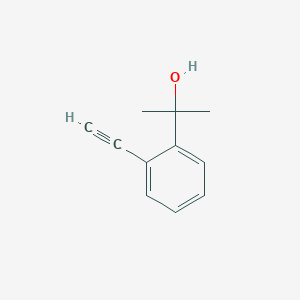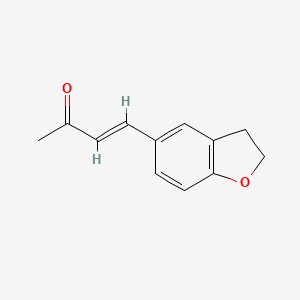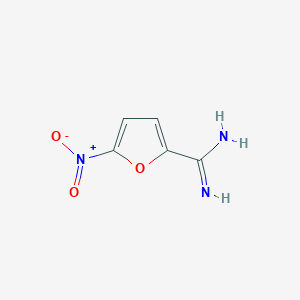
5-Nitrofuran-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrofuran-2-carboximidamide: is a chemical compound belonging to the nitrofuran class, characterized by a furan ring substituted with a nitro group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrofuran-2-carboximidamide typically involves nitration of furan derivatives followed by subsequent reactions to introduce the carboximidamide group. The nitration process usually requires strong nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls to ensure consistent product quality. The use of continuous flow reactors can enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Nitrofuran-2-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or their derivatives.
Reduction: Production of amines or amides.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry and Biology: 5-Nitrofuran-2-carboximidamide is used as a building block in the synthesis of biologically active compounds. Its derivatives have been explored for their antimicrobial and antifungal properties, making it valuable in pharmaceutical research.
Medicine: The compound has shown potential as an antimicrobial agent, with studies investigating its efficacy against various pathogens. Its mechanism of action involves interfering with bacterial DNA synthesis, leading to cell death.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 5-Nitrofuran-2-carboximidamide exerts its effects involves the disruption of bacterial DNA synthesis. The nitro group in the compound is reduced within the bacterial cell, forming reactive intermediates that bind to DNA and inhibit its replication and transcription processes. This leads to bacterial cell death.
Molecular Targets and Pathways:
DNA Gyrase: Inhibition of DNA gyrase, an enzyme crucial for DNA supercoiling.
Topoisomerase IV: Interference with topoisomerase IV, another enzyme involved in DNA replication.
Comparison with Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: A nitrofuran-based antimicrobial agent.
Nitrofurazone: Used in topical antiseptics and wound dressings.
Uniqueness: 5-Nitrofuran-2-carboximidamide stands out due to its specific structure, which allows for unique reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C5H5N3O3 |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
5-nitrofuran-2-carboximidamide |
InChI |
InChI=1S/C5H5N3O3/c6-5(7)3-1-2-4(11-3)8(9)10/h1-2H,(H3,6,7) |
InChI Key |
KWKCQUKDPDARNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


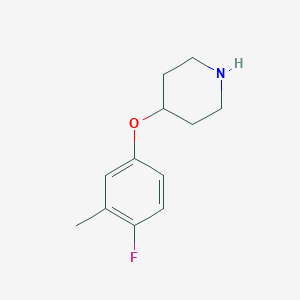
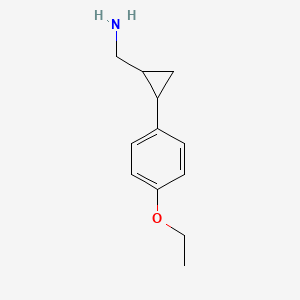
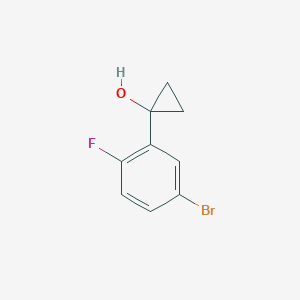
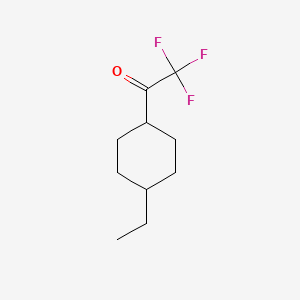
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
